N-(thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that combines the structural features of both thiazole and isoxazole rings Thiazoles are five-membered rings containing sulfur and nitrogen atoms, while isoxazoles are five-membered rings containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)isoxazole-5-carboxamide typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method for synthesizing thiazoles involves the condensation of α-aminonitriles with carbon disulfide, leading to the formation of 2-mercapto-5-amino thiazoles . Isoxazoles can be synthesized through metal-free synthetic routes, such as the cycloaddition of nitrile oxides with alkynes . The final coupling step to form this compound can be achieved through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-2 position of the thiazole ring.
Scientific Research Applications
N-(thiazol-2-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application. In antimicrobial studies, it may target bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth .
Comparison with Similar Compounds
N-(thiazol-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These include compounds like sulfathiazole and ritonavir, which have antimicrobial and antiretroviral activities, respectively.
Isoxazole derivatives: These include compounds like isoxazole-4-carboxamide, which is studied for its anti-inflammatory properties.
The uniqueness of this compound lies in its combined structural features of both thiazole and isoxazole rings, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-6(5-1-2-9-12-5)10-7-8-3-4-13-7/h1-4H,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCJFQDGQHZJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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